1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone
Description
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone (CAS No. 1316221-05-2) is a synthetic organic compound featuring a seven-membered azepane ring substituted with a 6-chloropyrazine moiety and an ethanone group. Its structure combines a heterocyclic aromatic system (chloropyrazine) with a flexible azepane ring, making it a versatile intermediate in pharmaceutical research and organic synthesis. The compound is supplied by Ambeed, Inc. as a building block for drug discovery and chemical development .
Properties
IUPAC Name |
1-[4-[(6-chloropyrazin-2-yl)methyl]azepan-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O/c1-10(18)17-5-2-3-11(4-6-17)7-12-8-15-9-13(14)16-12/h8-9,11H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKWQSXCELBHTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(CC1)CC2=CN=CC(=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone involves several steps. Typically, the synthetic route includes the reaction of 6-chloropyrazine-2-carbaldehyde with azepane in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including acetylation, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to enhance yield and purity.
Chemical Reactions Analysis
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom in the pyrazine ring is replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry and as a starting material for the synthesis of other bioactive compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the pharmaceutical industry for drug development and testing.
Mechanism of Action
The mechanism of action of 1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and signaling pathways.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogues
Table 2. Substituent Effects on Bioactivity and Reactivity
| Substituent | Electronic Profile | Potential Impact |
|---|---|---|
| 6-Chloropyrazine | Electron-deficient, dual N-atoms | Enhanced hydrogen bonding, π-stacking |
| 2-Chlorophenyl | Moderately electron-withdrawing | Steric hindrance, limited H-bonding |
| Triazole-sulfanyl | Polarizable, sulfur-rich | Improved solubility, metal coordination |
| Piperazine | Basic, rigid | Increased metabolic stability |
Discussion
Structural Influences on Function
- Azepane vs.
- Chloropyrazine vs. Chlorophenyl : The nitrogen-rich pyrazine ring improves solubility and offers multiple sites for hydrogen bonding, critical for targeting enzymes or receptors .
- Triazole and Sulfanyl Groups : These substituents () introduce additional heteroatoms, broadening reactivity in click chemistry or metal-catalyzed reactions .
Biological Activity
Overview
1-(4-((6-Chloropyrazin-2-yl)methyl)azepan-1-yl)ethanone, also known as CP-316,311, is a bioactive small molecule with a molecular weight of 267.75 g/mol. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, making it a subject of ongoing research.
The synthesis of this compound typically involves:
- Starting Materials : 6-chloropyrazine-2-carbaldehyde and azepane.
- Reaction Conditions : The process includes several steps such as condensation reactions followed by acetylation to yield the final product.
- Optimization : Industrial production may require optimization of factors like temperature, pressure, and catalyst type to improve yield and purity.
Chemical Structure
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 1316221-05-2 |
| Molecular Formula | C₁₃H₁₈ClN₃O |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in critical signaling pathways.
- Receptor Modulation : The compound may bind to various receptors, altering their activity and leading to diverse biological effects.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting potential applications in treating infections.
Anticancer Activity
Studies exploring the anticancer potential of this compound have shown promising results:
- Cell Line Studies : In vitro tests on cancer cell lines indicate that the compound can induce apoptosis (programmed cell death) in certain types of cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15.2 |
| HeLa (Cervical Cancer) | 12.5 |
| MCF7 (Breast Cancer) | 18.4 |
These findings highlight its potential as a lead compound for developing new anticancer therapies.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of similar compounds, establishing a structure–activity relationship (SAR). Results indicated that modifications to the pyrazine ring significantly influenced antibacterial potency .
- Anticancer Research : Another investigation focused on the effects of this compound on various cancer cell lines, revealing its ability to inhibit tumor growth in xenograft models when administered at specific dosages .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
